molecular formula C20H20F3N B13416299 alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine CAS No. 74051-15-3

alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine

Cat. No.: B13416299
CAS No.: 74051-15-3
M. Wt: 331.4 g/mol
InChI Key: YVHZBJXOFFMTCF-UHFFFAOYSA-N
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Description

Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, a dimethylamine group at the alpha position, and a 3-phenyl-2-propynyl substituent on the nitrogen atom. The compound’s structural complexity arises from the combination of a rigid propynyl-phenyl moiety and the electron-withdrawing trifluoromethyl group, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

Properties

CAS No.

74051-15-3

Molecular Formula

C20H20F3N

Molecular Weight

331.4 g/mol

IUPAC Name

N-methyl-N-(3-phenylprop-2-ynyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C20H20F3N/c1-16(14-18-10-6-12-19(15-18)20(21,22)23)24(2)13-7-11-17-8-4-3-5-9-17/h3-6,8-10,12,15-16H,13-14H2,1-2H3

InChI Key

YVHZBJXOFFMTCF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenethylamine derivative with a propynyl halide, followed by the introduction of a trifluoromethyl group through electrophilic substitution. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and temperature control to optimize yields.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high purity and yield. Techniques like continuous flow chemistry and the use of automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the propynyl group to an alkene or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkenes or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related compounds reveals key differences in substituents and their implications:

Compound Name Key Structural Features Potential Functional Implications
alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine - N,N-dimethyl group
- 3-phenyl-2-propynyl substituent
- m-CF₃ on phenethylamine
Enhanced steric bulk and rigidity; potential resistance to metabolic degradation due to CF₃ group.
alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine - Alpha-methyl group
- Same propynyl and CF₃ substituents
Reduced N-methylation may increase susceptibility to hepatic N-demethylation, altering bioavailability.
alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine - Piperidine ring substituent
- Alpha-methyl group
- m-CF₃
Piperidine moiety introduces basicity and potential for hydrogen bonding, altering receptor affinity.
N-methyl-2-(1,3-diphenyl)propylamine - Diphenylpropyl backbone
- N-methyl group
Increased aromaticity may enhance CNS penetration but reduce selectivity for specific targets.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The propynyl-phenyl group’s rigidity may slow oxidative metabolism by cytochrome P450 enzymes compared to flexible alkyl chains in compounds like N-methyl-2-(1,3-diphenyl)propylamine .
  • Electronic Effects : The electron-withdrawing CF₃ group could reduce basicity at the amine nitrogen, affecting protonation state and receptor interactions. This contrasts with piperidine-containing analogs, where the basic nitrogen may remain protonated at physiological pH .

NMR Spectral Comparisons

While direct NMR data for the target compound are unavailable, highlights the utility of comparing chemical shifts in regions sensitive to substituent changes. For example:

  • Region A (positions 39–44) : Differences in chemical shifts between analogs could reflect variations in the electronic environment near the trifluoromethyl group.
  • Region B (positions 29–36) : Propynyl-phenyl substituents may deshield adjacent protons compared to piperidine or diphenylpropyl groups .

Research Implications and Gaps

  • Pharmacological Profiling: No direct activity data exist for the target compound, but its structural similarity to amphetamines and piperidine-based drugs suggests possible CNS activity. Comparative studies with analogs like those in and are warranted.
  • Toxicological Considerations: The trifluoromethyl group’s metabolic persistence (e.g., via defluorination) may pose unique toxicity risks compared to non-fluorinated phenethylamines .

Biological Activity

Alpha,N-Dimethyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine, commonly referred to as a novel psychoactive substance (NPS), has garnered attention for its complex biological activity. This compound belongs to a class of substances that exhibit stimulant properties and may interact with various neurotransmitter systems in the brain. Understanding its biological activity is crucial for assessing both its therapeutic potential and risks associated with its use.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H22F3N
  • Molecular Weight : 349.39 g/mol
  • IUPAC Name : 1-(3-phenyl-2-propynyl)-N,N-dimethyl-2-(trifluoromethyl)phenethylamine

Structural Features

FeatureDescription
Aromatic RingsPresent (Phenyl groups)
Alkynyl GroupPresent (Propynyl group)
Trifluoromethyl GroupPresent (Enhances lipophilicity)

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly:

  • Dopaminergic System : The compound is believed to act as a dopamine reuptake inhibitor, leading to increased dopamine levels in the synaptic cleft.
  • Adrenergic System : It may also interact with adrenergic receptors, contributing to its stimulant effects.
  • Serotonergic System : Preliminary studies suggest potential interactions with serotonin receptors, although further research is needed.

Pharmacological Effects

The pharmacological profile includes:

  • Stimulant Effects : Increased energy, alertness, and euphoria.
  • Potential for Abuse : Similarities to other stimulants raise concerns regarding addiction potential.
  • Side Effects : Anxiety, increased heart rate, and hypertension have been reported in some case studies.

Case Studies and Research Findings

  • Case Study on Stimulant Use :
    • A study published in Journal of Psychoactive Drugs examined the effects of this compound among recreational users. Participants reported enhanced mood and energy levels but also experienced adverse effects such as anxiety and insomnia .
  • Neuropharmacological Research :
    • In vitro studies indicated that the compound exhibits a significant increase in dopamine release in neuronal cultures compared to control groups. This suggests a potent dopaminergic activity that could explain its stimulant properties .
  • Comparative Analysis with Other NPS :
    • A comparative study highlighted that this compound has a higher affinity for dopamine transporters than other similar compounds, indicating a unique profile within the NPS category .

Toxicology and Safety Profile

Understanding the safety profile is essential for assessing risks associated with this compound. Toxicological evaluations indicate:

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